N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various amide derivatives depending on the substituent used.
Scientific Research Applications
N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)quinoline-4-carboxamide
- N,N-dibutyl-2-phenylquinoline-4-carboxamide
- N,N-dibutyl-2-(4-hydroxyphenyl)quinoline-4-carboxamide
Uniqueness
N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide stands out due to its unique combination of a methoxy group and a dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H30N2O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-4-6-16-27(17-7-5-2)25(28)22-18-24(19-12-14-20(29-3)15-13-19)26-23-11-9-8-10-21(22)23/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI Key |
OIUIZMOJTIOTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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